![molecular formula C11H11N5 B569151 2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉-2-13C CAS No. 209977-58-2](/img/structure/B569151.png)

2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉-2-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

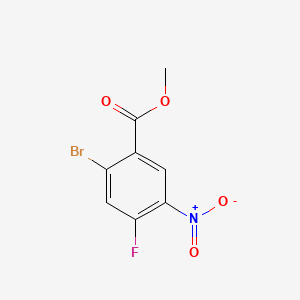

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant heterocyclic aromatic amines (HAAs) found in the human diet . It is primarily produced during high-temperature cooking of meat or fish . MeIQx has been investigated as a potential carcinogen, but the cytotoxicity and related molecular mechanisms remain unclear .

Synthesis Analysis

MeIQx is a food-derived carcinogen that has been found in high-temperature-cooked fish and meats . It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, in UV5 cells expressing the human enzymes to a metabolite that reacts with DNA to form adducts .

Molecular Structure Analysis

The structure of MeIQx was deduced mainly from data obtained by proton nuclear magnetic resonance and high-resolution mass spectral analysis .

Chemical Reactions Analysis

MeIQx is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light . It is rapidly degraded by dilute hypochlorite and is not deaminated by weakly acidic nitrite solutions .

Physical And Chemical Properties Analysis

MeIQx has a melting point of 295–300 °C (with slight decomposition) . It is soluble in methanol and dimethyl sulfoxide .

科学研究应用

在饮食中的生物学意义

杂环芳香胺 (HAA),包括 2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉等化合物,是在富含蛋白质的食物烹饪过程中形成的。这些化合物在试验中显示出诱变活性,但与动物研究中使用的高剂量相比,它们在人体中的致癌效力尚不确定。研究强调需要进一步研究以了解 HAA 在人类饮食中的健康影响,同时考虑不同物种之间的代谢差异 (斯塔夫里奇,1994)。

喹喔啉化学和应用

喹喔啉,包括 2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉的衍生物,因其除生物效应之外的多种应用而受到研究。这些化合物以其独特的结构性质而闻名,在染料、药物和催化剂中的配体中发挥作用 (帕雷克和基肖尔,2015)。此外,喹喔啉衍生物的合成和功能化已探索用于制造新型光电应用材料的潜力,展示了这种化学框架超越其诱变和致癌特性的多功能性 (利普诺娃等人,2018)。

在氧化应激和毒性中的作用

与 2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉相关的喹喔啉 1,4-二-N-氧化物的代谢和毒性与氧化应激有关。这些研究表明氧化应激在这些化合物的毒性中起着至关重要的作用,暗示活性氧 (ROS) 与其对健康的不利影响有关。这种理解对于评估喹喔啉衍生物的安全性和治疗用途至关重要,突出了抗氧化剂在减轻氧化损伤中的必要性 (王等人,2016)。

作用机制

Target of Action

The primary targets of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C (MeIQx) are the DNA in cells . MeIQx is a potent mutagen and can cause DNA damage, gene mutation, and sister chromatid exchange . It is also known to interact with proteins such as cytochrome P450s and N-acetyltransferase 2 (NAT2) .

Mode of Action

MeIQx undergoes bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by NAT2 . This leads to the formation of a metabolite that reacts with DNA to form adducts . The formation of these adducts is the primary interaction of MeIQx with its targets .

Biochemical Pathways

The bioactivation of MeIQx involves the cytochrome P450 pathway and the acetylation pathway . The cytochrome P450s catalyze the N-hydroxylation of MeIQx, and NAT2 then catalyzes the O-acetylation . These reactions lead to the formation of a metabolite that can react with DNA to form adducts .

Pharmacokinetics

The pharmacokinetics of MeIQx involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, MeIQx is absorbed and distributed in the body where it undergoes metabolism to form a reactive metabolite . This metabolite can then react with DNA to form adducts

Result of Action

The primary result of MeIQx’s action is the formation of DNA adducts . These adducts can lead to DNA damage, gene mutation, and sister chromatid exchange . This can potentially lead to the initiation of carcinogenicity .

Action Environment

The action of MeIQx can be influenced by various environmental factors. For example, the presence of MeIQx in cooked meat suggests that cooking methods and diet can influence exposure to MeIQx . Additionally, genetic factors such as the presence of certain alleles (NAT24 and NAT25B) can influence the metabolism of MeIQx and thus its action .

安全和危害

未来方向

Further studies are needed to elucidate the cytotoxic mechanisms of MeIQx and its impact on human health. The inhibitory effects of vitamins and phenolic acids on the formation of MeIQx were studied in a glycine/glucose/creatinine model system and fried tilapia cakes , indicating potential directions for future research.

属性

IUPAC Name |

3,8-dimethyl(213C)imidazolo[4,5-f]quinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-KHWBWMQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=[13C](N3C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661778 |

Source

|

| Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209977-58-2 |

Source

|

| Record name | 3,8-Dimethyl(2-~13~C)-3H-imidazo[4,5-f]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)